Ethyl 2-Diazo-3,3,3-trifluoro-propionate

Physical property Laboratory safety Process chemistry

Ethyl 2-diazo-3,3,3-trifluoropropionate is a fluorinated diazo ester that serves as a versatile trifluoromethyl carbene precursor in transition-metal-catalyzed transformations. Distinguished from non-fluorinated analogs such as ethyl diazoacetate (EDA) by the presence of an electron-withdrawing trifluoromethyl group adjacent to the diazo carbon, this compound simultaneously installs both CF₃ and carboxylate functionality into target molecules.

Molecular Formula C5H5F3N2O2
Molecular Weight 182.102
CAS No. 59733-95-8
Cat. No. B2808699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Diazo-3,3,3-trifluoro-propionate
CAS59733-95-8
Molecular FormulaC5H5F3N2O2
Molecular Weight182.102
Structural Identifiers
SMILESCCOC(=O)C(=[N+]=[N-])C(F)(F)F
InChIInChI=1S/C5H5F3N2O2/c1-2-12-4(11)3(10-9)5(6,7)8/h2H2,1H3
InChIKeyGXFLKLPWJHICEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Diazo-3,3,3-trifluoro-propionate (CAS 59733-95-8): Core Identity and Procurement Baseline


Ethyl 2-diazo-3,3,3-trifluoropropionate is a fluorinated diazo ester that serves as a versatile trifluoromethyl carbene precursor in transition-metal-catalyzed transformations [1]. Distinguished from non-fluorinated analogs such as ethyl diazoacetate (EDA) by the presence of an electron-withdrawing trifluoromethyl group adjacent to the diazo carbon, this compound simultaneously installs both CF₃ and carboxylate functionality into target molecules [2]. It is a yellow-to-orange liquid at ambient temperature with a boiling point of 60–62 °C at 100 mmHg, which facilitates routine liquid-handling protocols compared to gaseous trifluorodiazoalkane alternatives .

Ethyl 2-Diazo-3,3,3-trifluoro-propionate: Why Generic Analogs Cannot Guarantee Equivalent Outcomes


Substituting ethyl 2-diazo-3,3,3-trifluoropropionate with a non-fluorinated analog such as ethyl diazoacetate eliminates the capacity to transfer the trifluoromethyl group—a pharmacophore-critical moiety present in >20% of marketed pharmaceuticals [1]. Conversely, substituting with the gaseous congener 2,2,2-trifluorodiazoethane (CF₃CHN₂, bp ~12 °C) introduces severe handling hazards and precludes the installation of the carboxylate ester handle required for further synthetic elaboration . Even the methyl ester variant (methyl 2-diazo-3,3,3-trifluoropropionate) may exhibit altered solubility, volatility, and transesterification reactivity profiles that impact downstream process efficiency, making direct interchange without re-optimization scientifically unsound [2].

Ethyl 2-Diazo-3,3,3-trifluoro-propionate: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Physical State Advantage: Liquid Handling vs. Gaseous 2,2,2-Trifluorodiazoethane

Ethyl 2-diazo-3,3,3-trifluoropropionate is a liquid at standard laboratory temperature (bp 60–62 °C at 100 mmHg) , whereas 2,2,2-trifluorodiazoethane (CF₃CHN₂), the simplest trifluoromethyl diazoalkane, is a gas (bp ~12 °C) and is described as light-sensitive, collision-sensitive, and explosive, requiring cold storage . This difference in physical state directly impacts the ability to safely weigh, transfer, and meter the reagent using standard liquid-handling equipment without specialized gas-handling apparatus.

Physical property Laboratory safety Process chemistry

Temperature-Programmable Divergent Heterocycle Synthesis from a Single Azirine Substrate

In the Rh(II)-catalyzed reaction with 2-carbonyl-substituted 2H-azirines, ethyl 2-diazo-3,3,3-trifluoropropionate provides exclusive access to either 2H-1,3-oxazines or 1H-pyrrol-3(2H)-ones from the identical starting material, using temperature as the only varied parameter [1]. Under kinetic control at lower temperature, 2H-1,3-oxazine formation predominates; at elevated temperatures, thermodynamic control yields 1H-pyrrol-3(2H)-one as the sole product. In contrast, when ethyl 2-cyano-2-diazoacetate is employed in the same study, the product distribution rules differ due to the distinct electronic character conferred by the cyano versus trifluoromethyl substituent, demonstrating that the CF₃ group is not a passive spectator but an active director of reaction outcome [1].

Divergent synthesis Heterocyclic chemistry Rhodium catalysis

Distinct Photochemical Pathway: Absence of Prototypical Carbene 1,2-Migration

Ultrafast time-resolved infrared (TRIR) spectroscopy of ethyl 2-diazo-3,3,3-trifluoropropanoate in multiple solvents reveals that photolysis does not produce the prototypical 1,2-migration product expected from a trifluoromethyl carbene intermediate [1]. Instead, the primary photochemical event is interconversion of the diazo functional group to the corresponding diazirine, representing a fundamentally divergent mechanistic pathway from that observed with non-fluorinated alkyl diazoacetates, which typically undergo Wolff rearrangement or 1,2-hydride/alkyl shift [1]. This mechanistic divergence is attributed to the strong electron-withdrawing effect of the CF₃ group destabilizing the transition state for 1,2-migration.

Photochemistry Ultrafast spectroscopy Carbene intermediates

Enhanced Carbene Electrophilicity vs. Non-Fluorinated Diazoacetates

The electron-withdrawing trifluoromethyl group in ethyl 2-diazo-3,3,3-trifluoropropionate substantially increases the electrophilicity of the incipient metallocarbenoid compared to non-fluorinated analogs such as ethyl diazoacetate (EDA) [1]. This enhanced electrophilicity translates into faster reaction rates with electron-rich substrates: in Cu-catalyzed C–H functionalization of pyrroles, methyl 2-diazo-3,3,3-trifluoropropionate (the methyl ester analog) achieves complete conversion within minutes at 1 mol% catalyst loading in refluxing toluene, enabling simultaneous introduction of CF₃ and carboxylate groups into the aromatic ring [2]. By contrast, analogous reactions with non-fluorinated EDA typically require higher catalyst loadings, longer reaction times, or more forcing conditions for comparable C–H insertion processes [1].

Electrophilicity Carbene reactivity Electronic effects

Asymmetric Cyclopropanation Benchmarking vs. Non-Fluorinated Ethyl Diazoacetate

In the Rh(II)-catalyzed asymmetric cyclopropanation of 1,1-diphenylethylene, ethyl 3,3,3-trifluoro-2-diazopropionate delivers the corresponding trifluoromethyl cyclopropane product in yields up to 72% with enantioselectivities up to 40% ee using chiral dirhodium(II) catalysts [1]. Under optimized conditions with ethyl diazoacetate (EDA) and Cu(I)-based catalysts, the same substrate yields cyclopropane products with up to 82% yield and 85% ee [2]. The lower enantioselectivity observed with the trifluoromethyl carbene precursor reflects the altered steric and electronic environment at the carbene center imposed by the CF₃ group, which reduces facial discrimination by the chiral catalyst—a trade-off that is mechanistically informative and guides catalyst selection for CF₃-carbene transfers.

Asymmetric catalysis Cyclopropanation Carbene transfer

Ethyl 2-Diazo-3,3,3-trifluoro-propionate: Evidence-Backed Application Scenarios for Scientific Selection


Trifluoromethyl-Substituted Pyrazole Library Synthesis via Regioselective 1,3-Dipolar Cycloaddition

Ethyl 2-diazo-3,3,3-trifluoropropanoate reacts with electron-rich and electron-deficient alkynes in 1,3-dipolar cycloadditions with excellent regioselectivity (only one exception across a panel of alkynes), followed by [1,5]-sigmatropic rearrangement of the intermediate 3H-pyrazoles to afford mono-, bis-, and tris(trifluoromethyl)-substituted pyrazoles in good overall yields [1]. This chemistry is directly enabled by the combined CF₃ and ethyl ester motifs; non-fluorinated ethyl diazoacetate cannot deliver the trifluoromethylated pyrazole products, and 2,2,2-trifluorodiazoethane cannot install the carboxylate handle needed for further diversification [1].

Divergent Synthesis of 2H-1,3-Oxazines and 1H-Pyrrol-3(2H)-ones for Medicinal Chemistry Scaffold Exploration

In Rh(II)-catalyzed reactions with 2-carbonyl-2H-azirines, this diazoester enables access to two distinct heterocyclic scaffolds—2H-1,3-oxazines under kinetic control and 1H-pyrrol-3(2H)-ones under thermodynamic control—from a single azirine substrate, with temperature serving as the exclusive selectivity switch [2]. This temperature-programmable divergent reactivity is a valuable strategic asset in medicinal chemistry programs requiring rapid exploration of heterocyclic chemical space around a common intermediate [2].

Photoaffinity Labeling Reagent Development Using Trifluoromethyl Diazirine Photoproducts

Upon photolysis, ethyl 2-diazo-3,3,3-trifluoropropanoate generates a diazirine intermediate rather than undergoing prototypical 1,2-migration, as established by ultrafast time-resolved infrared spectroscopy [3]. The diazirine photoproduct is structurally analogous to the photoreactive moiety in established photoaffinity labels such as PAL (p-nitrophenyl-2-diazo-3,3,3-trifluoropropionate), which has been used to identify type I iodothyronine deiodinase [4]. This unique photochemical manifold makes the ethyl ester a key building block for the synthesis of next-generation photoaffinity probes requiring both CF₃ substitution and a carboxylate functionalization handle.

Rapid C–H Functionalization of Electron-Rich Heterocycles for Fluorinated Building Block Synthesis

Leveraging the enhanced carbene electrophilicity conferred by the CF₃ group, ethyl 2-diazo-3,3,3-trifluoropropionate (or its methyl ester analog) enables Cu-catalyzed C–H functionalization of pyrroles and indoles with reaction completion within minutes at only 1 mol% catalyst loading [5]. This protocol permits the simultaneous introduction of a trifluoromethyl group and a carboxylate ester into the heterocyclic core in a single step, a transformation that would require a multi-step sequence using non-fluorinated diazoacetate reagents [5].

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